molecular formula C8H4O6S B085511 4-Sulfophthalic anhydride CAS No. 134-08-7

4-Sulfophthalic anhydride

Cat. No.: B085511
CAS No.: 134-08-7
M. Wt: 228.18 g/mol
InChI Key: VJDQIBUPTBGINF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Sulfophthalic anhydride can be synthesized through the sulfonation of phthalic anhydride. One common method involves the use of fuming sulfuric acid to introduce the sulfonic acid group into the phthalic anhydride molecule . The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chlorinating agents. For example, 4-sulfophthalic acid trisodium salt can be chlorinated under solvent reaction conditions to form 4-chlorosulfonylphthalic anhydride, which is then further reacted with sodium azide to produce 4-azidosulfonylphthalic anhydride . This process involves multiple steps, including the removal of by-products and purification of the final product.

Mechanism of Action

The mechanism of action of 4-sulfophthalic anhydride involves its ability to act as an electrophile due to the presence of the anhydride and sulfonic acid groups. These functional groups can react with nucleophiles, such as amines and alcohols, leading to the formation of various derivatives . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.

Properties

IUPAC Name

1,3-dioxo-2-benzofuran-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O6S/c9-7-5-2-1-4(15(11,12)13)3-6(5)8(10)14-7/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDQIBUPTBGINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059637
Record name 5-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo-
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Molecular Weight

228.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134-08-7
Record name 1,3-Dihydro-1,3-dioxo-5-isobenzofuransulfonic acid
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Record name 5-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo-
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Record name 4-Sulfophthalic anhydride
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Record name 5-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo-
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Record name 5-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo-
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Record name 4-sulphophthalic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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